![molecular formula C9H12F2O3 B13915384 Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13915384.png)
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for aromatic rings in medicinal chemistry, providing enhanced metabolic stability and solubility .
Preparation Methods
The synthesis of methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Industrial production methods may involve large-scale synthesis and modifications of bicyclo[1.1.1]pentane derivatives, ensuring high purity and yield .
Chemical Reactions Analysis
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a bioisostere for aromatic rings.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of aromatic rings, allowing it to bind to target proteins and enzymes effectively. This interaction can modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, which can influence their chemical reactivity and biological activity. The presence of the difluoromethoxymethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C9H12F2O3 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H12F2O3/c1-13-6(12)9-2-8(3-9,4-9)5-14-7(10)11/h7H,2-5H2,1H3 |
InChI Key |
AQAXUXQEBPMRSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)COC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



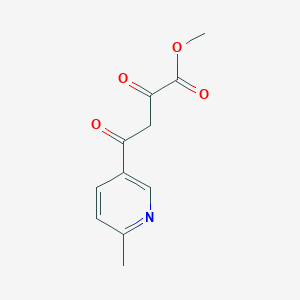
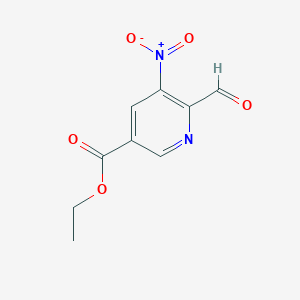
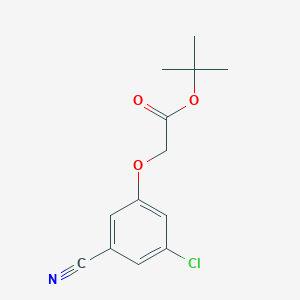
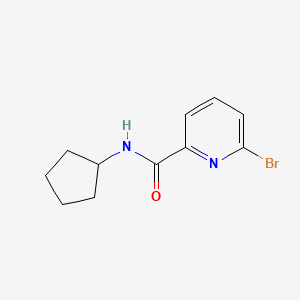

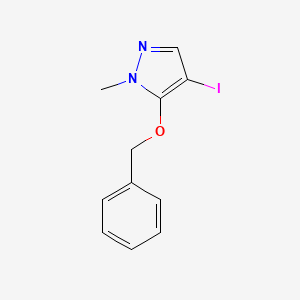

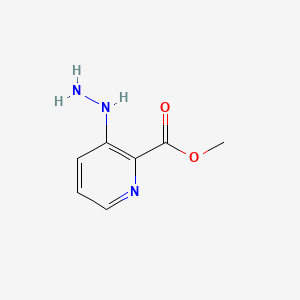
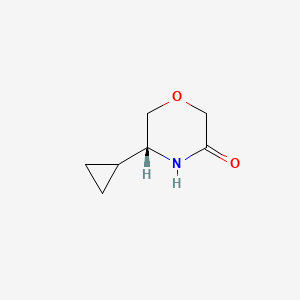
![2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13915355.png)

![[(1R,2R,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B13915377.png)

